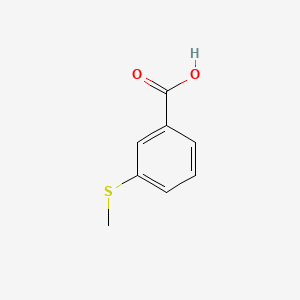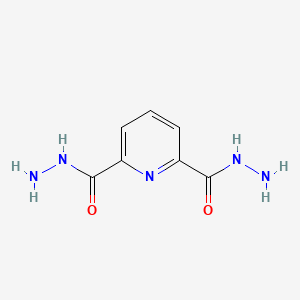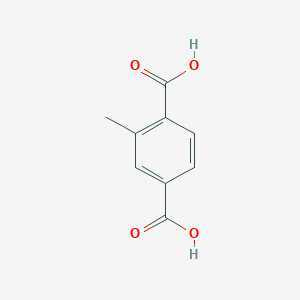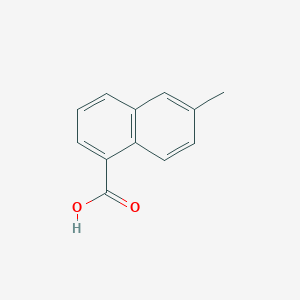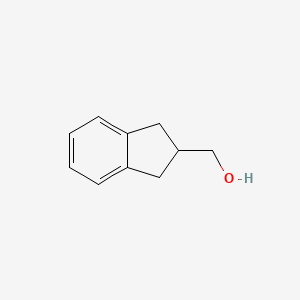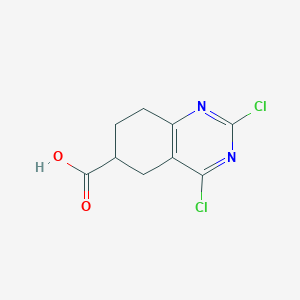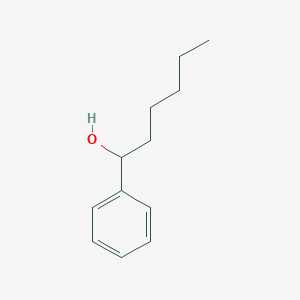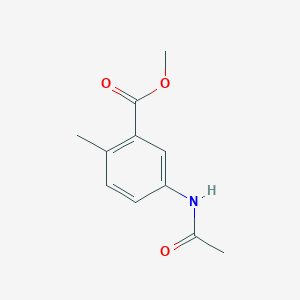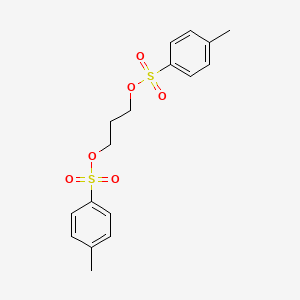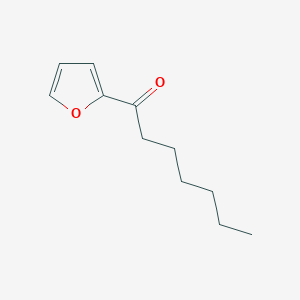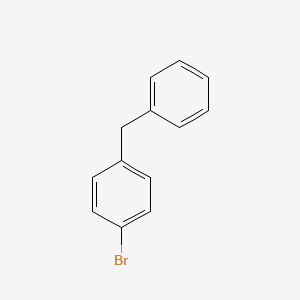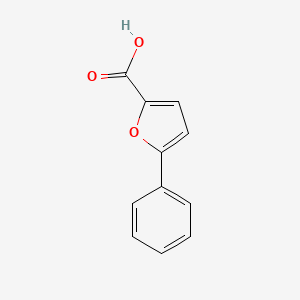
5-Phenyl-2-furoic acid
Vue d'ensemble
Description
5-Phenyl-2-furoic acid is an organic compound with the molecular formula C11H8O3. It belongs to the class of furan derivatives, which are heterocyclic compounds containing a furan ring. This compound is characterized by a phenyl group attached to the furan ring at the 5-position and a carboxylic acid group at the 2-position. It is a white to light yellow powder or crystalline solid with a melting point of approximately 151°C .
Méthodes De Préparation
5-Phenyl-2-furoic acid can be synthesized through various methods. One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, phenyl boronic acid and methyl 5-bromofuran-2-carboxylate are coupled in the presence of a palladium catalyst. The resulting product is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under a nitrogen atmosphere at elevated temperatures.
Analyse Des Réactions Chimiques
5-Phenyl-2-furoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with copper(II) and zinc(II) acetates to form mononuclear complexes . These reactions often involve the use of common reagents such as palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. The major products formed from these reactions include various substituted furan derivatives and metal complexes.
Applications De Recherche Scientifique
5-Phenyl-2-furoic acid has several scientific research applications. It has emerged as a promising class of antimycobacterial agents that interfere with iron homeostasis in mycobacteria . This compound has been studied for its potential use in treating tuberculosis by targeting the salicylate synthase enzyme in Mycobacterium tuberculosis. Additionally, it has applications in the synthesis of other furan derivatives, which are valuable in medicinal chemistry for their antibacterial, antifungal, and antiviral properties .
Mécanisme D'action
The mechanism of action of 5-Phenyl-2-furoic acid involves its interaction with specific molecular targets and pathways. In the context of its antimycobacterial activity, it targets the salicylate synthase enzyme (MbtI) in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are molecules that mycobacteria use to acquire iron from their environment. By inhibiting this enzyme, this compound disrupts iron acquisition, thereby impairing the growth and survival of the bacteria .
Comparaison Avec Des Composés Similaires
5-Phenyl-2-furoic acid can be compared with other similar compounds, such as 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid . These compounds share the furan ring structure but differ in the substituents attached to the ring. For example, 5-formylfuran-2-carboxylic acid has a formyl group at the 5-position instead of a phenyl group. These structural differences result in variations in their chemical reactivity and biological activity. This compound is unique due to its phenyl group, which imparts distinct properties and applications, particularly in the field of antimycobacterial research.
Propriétés
IUPAC Name |
5-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMINFEASCICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352978 | |
| Record name | 5-Phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52938-97-3 | |
| Record name | 5-Phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-2-furancarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 5-phenylfuran-2-carboxylic acid derivatives interact with their target, MbtI, and what are the downstream effects?
A1: 5-Phenylfuran-2-carboxylic acid derivatives act as inhibitors of MbtI, a salicylate synthase crucial for siderophore production in Mtb and Mab. These compounds bind to the active site of MbtI, competing with its natural substrates. [, ] This interaction disrupts the enzymatic activity of MbtI, effectively inhibiting the biosynthesis of siderophores. [, ] As siderophores are essential for iron acquisition, inhibiting their production hinders the growth and survival of Mtb and Mab, especially in iron-limited environments like the host. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

